5,6,7,8-Tetrahydroquinoxalin-2-ol

COX-2 selective inhibition anti-inflammatory drug discovery cyclooxygenase pharmacology

This specific CAS (27579-58-4) scaffold is essential for reproducible anti-inflammatory research due to its unique 7.5-fold COX-2 selectivity and sub-200 nM B1 receptor activity, properties lost in analogs. Its 2-hydroxy group enables rapid derivatization for SAR studies. Procure ≥98% pure material to ensure assay integrity.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 27579-58-4
Cat. No. B183629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoxalin-2-ol
CAS27579-58-4
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)NC(=O)C=N2
InChIInChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11)
InChIKeyLSGFRZKZEUUPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinoxalin-2-ol CAS 27579-58-4: Chemical Profile and Procurement Baseline


5,6,7,8-Tetrahydroquinoxalin-2-ol (CAS 27579-58-4), also designated as 1,2,5,6,7,8-hexahydroquinoxalin-2-one or 5,6,7,8-tetrahydro-1H-quinoxalin-2-one, is a heterocyclic small molecule (C8H10N2O, MW 150.18 g/mol) that contains a partially saturated quinoxaline ring system and a 2-hydroxy/2-oxo functional group [1]. This compound serves as both a versatile synthetic intermediate in medicinal chemistry and a scaffold of biological interest, with reported interactions across diverse targets including P2X1 purinoceptors, lipoxygenases, bradykinin receptors, and cholesteryl ester transfer protein [2][3][4]. The compound is commercially available from multiple suppliers, with typical purity specifications ranging from 95% to 98%+ as determined by GC or HPLC .

Why Generic 5,6,7,8-Tetrahydroquinoxalin-2-ol Substitution Fails: The Case for Verified Procurement


Simple substitution of 5,6,7,8-tetrahydroquinoxalin-2-ol with other tetrahydroquinoxaline derivatives is scientifically invalid due to profound differences in physicochemical properties, biological target engagement, and synthetic utility. While tetrahydroquinoxalines share a common bicyclic core, variations in ring saturation pattern (e.g., 1,2,3,4- vs. 5,6,7,8-tetrahydro), the presence/absence of the 2-hydroxy/2-oxo functionality, and additional substituents drastically alter hydrogen bonding capacity, metabolic stability, and target binding profiles [1]. For instance, the 2-hydroxy group confers distinct tautomeric equilibria and hydrogen bonding capabilities absent in the parent 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9) [2], while the specific 5,6,7,8-saturation pattern yields different conformational preferences and oxidative stability compared to 1,2,3,4-tetrahydroquinoxaline (CAS 3476-89-9) [3]. Procurement of the correct CAS-specific material is therefore essential to ensure reproducibility in synthetic pathways and biological assays, as even closely related analogs can exhibit orders-of-magnitude differences in potency and selectivity across different biological targets [4].

5,6,7,8-Tetrahydroquinoxalin-2-ol: Quantitative Evidence for Differentiated Scientific and Procurement Decisions


COX-2 vs. COX-1 Selectivity: A Differentiated Anti-inflammatory Scaffold Compared to Non-selective Analogs

5,6,7,8-Tetrahydroquinoxalin-2-ol demonstrates a favorable COX-2/COX-1 selectivity profile with an IC50 of 630 nM against COX-2 compared to 4.7 µM against COX-1, yielding approximately 7.5-fold selectivity for COX-2 over COX-1 [1]. This selectivity is superior to non-selective analogs such as 2-hydroxyquinoxaline (CAS 1196-57-2), which exhibits IC50 values in the low micromolar range for both isoforms with negligible selectivity (COX-1/COX-2 ratio ~1.2-2.0) [2]. In comparison to standard NSAIDs like ibuprofen, which typically inhibit COX-1 and COX-2 with near-equivalent potency, the 7.5-fold selectivity of 5,6,7,8-tetrahydroquinoxalin-2-ol provides a more favorable therapeutic index for COX-2-mediated indications [3].

COX-2 selective inhibition anti-inflammatory drug discovery cyclooxygenase pharmacology

Lipoxygenase Inhibition Profile: Potent 5-LOX Activity with Differentiated Selectivity Over Other Arachidonic Acid Pathway Enzymes

5,6,7,8-Tetrahydroquinoxalin-2-ol functions as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific quantitative IC50 values for the unsubstituted scaffold are not fully disclosed in primary literature, the compound is documented to exhibit preferential inhibition of 5-lipoxygenase (5-LOX) with substantially weaker activity against cyclooxygenase and other arachidonic acid pathway enzymes [2]. This profile contrasts with the 3-chloro-substituted analog (3-chloro-5,6,7,8-tetrahydroquinoxalin-2-ol, CAS 1934446-69-1), which demonstrates markedly reduced lipoxygenase inhibitory activity but enhanced P2X1 receptor antagonism, illustrating how even a single chlorine substitution fundamentally redirects target engagement . The unsubstituted compound also serves as an antioxidant in fats and oils, a property not observed in the 3-chloro derivative, providing additional differentiation for applications in oxidative stability studies [3].

5-lipoxygenase inhibitor arachidonic acid cascade leukotriene biosynthesis inhibition

Bradykinin B1 Receptor Antagonism: Sub-200 nM Potency Distinguishes This Scaffold from Non-bioactive Tetrahydroquinoxalines

5,6,7,8-Tetrahydroquinoxalin-2-ol demonstrates potent antagonist activity at the rabbit B1 bradykinin receptor with an IC50 of 139 nM when expressed in CHO cells [1]. This sub-200 nM potency establishes the compound as a validated starting point for bradykinin B1 antagonist development. In contrast, the parent 5,6,7,8-tetrahydroquinoxaline (CAS 34413-35-9), which lacks the 2-hydroxy/2-oxo functionality, shows no significant bradykinin receptor binding at concentrations up to 10 µM [2]. Furthermore, while certain substituted tetrahydroquinoxaline derivatives can achieve enhanced B2 receptor antagonism with IC50 values as low as 12 nM, these compounds require extensive synthetic elaboration and exhibit different selectivity profiles (B2 vs. B1) that preclude simple substitution [3]. The unsubstituted 5,6,7,8-tetrahydroquinoxalin-2-ol therefore occupies a distinct position in the SAR landscape as a moderately potent B1-selective scaffold amenable to further optimization.

bradykinin B1 antagonist pain and inflammation target GPCR pharmacology

CETP Inhibitory Activity: Baseline Potency Establishes This Scaffold as a Validated Entry Point for Cardiovascular Drug Discovery

5,6,7,8-Tetrahydroquinoxalin-2-ol exhibits measurable inhibitory activity against cholesteryl ester transfer protein (CETP), a validated target for raising HDL cholesterol levels [1]. The unsubstituted scaffold demonstrates IC50 values in the 44-97 µM range for CETP-mediated cholesteryl ester transfer in human plasma [2]. While this baseline potency is modest compared to optimized clinical candidates such as torcetrapib (IC50 ~50 nM) or anacetrapib (IC50 ~12 nM), it establishes the tetrahydroquinoxalin-2-ol core as a tractable CETP inhibitor scaffold. More importantly, subsequent SAR studies have demonstrated that strategic substitution of this core can improve potency by approximately 300- to 700-fold, yielding advanced analogs with IC50 values around 143 nM [3]. This scaffold therefore serves as an essential comparator for understanding the contribution of substituents to CETP inhibitory activity and for validating new synthetic methodologies aimed at generating potent analogs [4].

CETP inhibitor HDL cholesterol modulation cardiovascular drug target

Synthetic Versatility as a Building Block: High-Yield Hydrogenation Routes Compared to Alternative Tetrahydroquinoxaline Scaffolds

5,6,7,8-Tetrahydroquinoxalin-2-ol is efficiently synthesized via catalytic hydrogenation of quinoxaline derivatives using palladium on carbon (Pd/C) under hydrogen gas, typically achieving yields of 85-95% under optimized conditions [1]. This synthetic accessibility contrasts with the more demanding preparation of 1,2,3,4-tetrahydroquinoxaline (CAS 3476-89-9), which requires more rigorous hydrogenation conditions and often yields complex product mixtures due to over-reduction and isomerization [2]. Additionally, the 2-hydroxy/2-oxo functional group provides a handle for further derivatization including O-alkylation, acylation, and conversion to halogenated analogs, enabling rapid analog generation for SAR studies [3]. The compound also serves as a precursor to 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives, which have been developed as P2X1-purinoceptor antagonists for male contraceptive applications with optimized compounds achieving IC50 values of 14 µM [4]. This synthetic versatility makes 5,6,7,8-tetrahydroquinoxalin-2-ol a more flexible building block than the unsubstituted 5,6,7,8-tetrahydroquinoxaline, which lacks the reactive 2-position handle.

heterocyclic building block medicinal chemistry synthesis quinoxaline hydrogenation

P2X1-Purinoceptor Antagonist Activity: Validated in Functional Tissue Assays with Differentiated Potency Compared to Substituted Analogs

The 5,6,7,8-tetrahydroquinoxaline scaffold, from which 5,6,7,8-tetrahydroquinoxalin-2-ol is derived, has been validated as a P2X1-purinoceptor antagonist in functional tissue assays using isolated rat vas deferens [1]. The unsubstituted parent scaffold serves as the foundational core for structure-activity relationship (SAR) studies that have yielded optimized 2-phenyl-substituted derivatives with IC50 values as low as 14 µM (compound 31: 2-hydroxy, 4-fluoro substitution) in attenuating electrically stimulated contractions [2]. While the unsubstituted 5,6,7,8-tetrahydroquinoxalin-2-ol itself exhibits weaker P2X1 antagonism compared to these optimized derivatives, it provides the essential baseline for understanding how specific substituents (e.g., polar groups at the meta position, aliphatic substituents at the para position) enhance potency [3]. This establishes the compound as a critical reference material for P2X1 antagonist development, particularly in male contraceptive research where dual P2X1/α1A-adrenoceptor antagonism represents a novel non-hormonal approach [4].

P2X1 antagonist male contraception purinergic signaling smooth muscle contraction

5,6,7,8-Tetrahydroquinoxalin-2-ol: High-Value Procurement Applications in Research and Industry


COX-2 Selective Inhibitor Development and Anti-inflammatory Drug Discovery

5,6,7,8-Tetrahydroquinoxalin-2-ol is optimally deployed as a lead-like scaffold or reference compound in anti-inflammatory drug discovery programs targeting COX-2 selective inhibition. The compound's 7.5-fold selectivity for COX-2 (IC50 = 630 nM) over COX-1 (IC50 = 4.7 µM) [1] provides a validated starting point for medicinal chemistry optimization aimed at further enhancing selectivity and potency. Procurement of this specific scaffold enables SAR studies to identify substituents that improve COX-2 affinity while maintaining or improving the COX-1/COX-2 selectivity window. This application is particularly relevant for research groups seeking to develop next-generation NSAIDs with reduced gastrointestinal toxicity profiles. The compound's availability in high purity (≥95-98%) from multiple commercial sources ensures reproducibility in enzymatic assays and facilitates rapid analog generation through derivatization of the 2-hydroxy functional group.

Bradykinin B1 Receptor Antagonist Development for Pain and Inflammation

With a demonstrated IC50 of 139 nM at the rabbit B1 bradykinin receptor [1], 5,6,7,8-tetrahydroquinoxalin-2-ol serves as a validated entry point for bradykinin B1 antagonist development programs targeting pain and inflammatory conditions. The compound's sub-200 nM potency distinguishes it from non-bioactive tetrahydroquinoxaline analogs and establishes a tractable starting point for hit-to-lead optimization. Procurement of this specific scaffold enables medicinal chemists to explore structure-activity relationships around the quinoxalin-2-ol core, with the goal of improving B1 receptor affinity, selectivity over B2 receptors, and pharmacokinetic properties. This application is particularly relevant for research programs focused on neuropathic pain, inflammatory pain, and conditions where bradykinin B1 receptor upregulation has been implicated.

Lipoxygenase Pathway Studies and Arachidonic Acid Cascade Research

5,6,7,8-Tetrahydroquinoxalin-2-ol is optimally suited for research applications investigating the arachidonic acid cascade and leukotriene biosynthesis pathways. The compound's documented activity as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], combined with its weak inhibition of cyclooxygenase and formyltetrahydrofolate synthetase, positions it as a valuable tool compound for dissecting the relative contributions of different arachidonic acid pathway enzymes. Its additional antioxidant activity in fats and oils further expands its utility in oxidative stress and lipid peroxidation studies. Procurement of the unsubstituted compound, rather than chloro- or other substituted analogs, is essential for these applications, as even single-atom substitutions fundamentally alter the target engagement profile, redirecting activity from lipoxygenase inhibition to alternative targets such as purinergic receptors [2].

Versatile Heterocyclic Building Block for Medicinal Chemistry SAR Campaigns

As a synthetic building block, 5,6,7,8-tetrahydroquinoxalin-2-ol provides superior utility compared to alternative tetrahydroquinoxaline scaffolds due to its high-yield synthetic accessibility (85-95% via Pd/C hydrogenation) [1] and the presence of a reactive 2-hydroxy group that enables rapid analog generation. This functional group serves as a handle for O-alkylation, acylation, and conversion to halogenated derivatives , facilitating the exploration of diverse chemical space in medicinal chemistry SAR campaigns. The compound has been successfully employed as a precursor to 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives with P2X1 antagonist activity [2], as well as to more advanced CETP inhibitors [3]. Procurement of this specific scaffold is recommended for any medicinal chemistry program seeking a versatile, high-yielding tetrahydroquinoxaline building block with established derivatization pathways and documented biological activity across multiple target classes.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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